molecular formula C21H23N3O2S2 B2844540 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1170650-96-0

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2844540
CAS No.: 1170650-96-0
M. Wt: 413.55
InChI Key: DYWSJHFNJYAETP-UHFFFAOYSA-N
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Description

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a benzothiazole-piperazine hybrid compound characterized by a propan-1-one linker connecting a phenoxy group and a piperazine-substituted benzothiazole moiety. The benzothiazole core is modified with a methylthio (-SMe) group at the 4-position, which enhances lipophilicity and may influence electronic properties critical for biological interactions.

Properties

IUPAC Name

1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-15(26-16-7-4-3-5-8-16)20(25)23-11-13-24(14-12-23)21-22-19-17(27-2)9-6-10-18(19)28-21/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSJHFNJYAETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzo[d]thiazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the phenoxypropanone group is attached through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds structurally related to it have shown promising results against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Cell LineIC50 (µM)Reference
MCF-70.37
HepG20.73
A5490.95

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Case Studies

Several studies have evaluated compounds similar to 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one:

  • Anticancer Evaluation : A study published in Medicinal Chemistry Research reported on the cytotoxic effects of synthesized benzothiazole derivatives against various cancer cell lines, demonstrating significant potency compared to standard treatments like sorafenib .
  • Neurodegenerative Disorders : Research has indicated that related compounds may possess therapeutic potential in treating tauopathies such as Alzheimer's disease by inhibiting tau aggregation .

Mechanism of Action

The mechanism of action of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenoxypropanone group may contribute to the compound’s overall stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity (if reported)
Target Compound Benzothiazole-piperazine-propan-1-one 4-(Methylthio)benzothiazole, phenoxy group Not explicitly reported in evidence
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13) Benzothiazole-piperazine-butan-1-one Chlorophenyl at piperazine, butanone linker Serotonin receptor modulation (5HT1A/SERT)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas (3a–4e) Benzothiazole-phenyl-thiourea Varied aryl groups (e.g., Cl, CF₃, OMe) on thiourea Antimicrobial (vs. S. aureus)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(triazolyl)ethanones (5i–5l) Benzothiazole-piperazine-ethanone-triazole Triazole-linked substituents (e.g., diphenyltriazole, benzimidazole) Anticancer screening (structural leads)
1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride Piperazine-methylthiazole-ethanone Methylthiazole, p-tolyloxy group Not reported

Key Observations :

  • Substituent Effects : The methylthio group on benzothiazole distinguishes it from chlorophenyl (13) or trifluoromethyl (5a–5l) analogs, balancing lipophilicity and steric bulk .
  • Bioisosteric Replacements : Unlike thiourea derivatives (3a–4e) , the target lacks hydrogen-bonding thiourea groups, which may reduce antimicrobial activity but improve metabolic stability.

Comparison :

  • The target compound likely follows alkylation strategies analogous to arylpiperazine derivatives (e.g., compound 13 ), but its methylthio group may require specialized protection/deprotection steps.
  • Higher yields (70–88%) are typical for thiourea derivatives due to straightforward cyclization , whereas piperazine alkylations (e.g., 45–88% in ) show variability depending on steric hindrance.

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data for Representative Compounds

Compound ESI-MS/EI-MS (m/z) Melting Point (°C) ¹H-NMR Features (δ, ppm)
Target Compound Not reported Not reported Expected: Aromatic H (6.5–8.5), piperazine (2.5–4.0), -OCH₂ (4.5–5.0)
1f 667.9 [M−2HCl+H]⁺ 198–200 Aromatic H (7.2–8.3), hydrazine NH (10.2), piperazine (3.1–3.8)
5i 593.17 (EI-MS) Not reported Triazole H (7.8–8.2), benzothiazole (7.5–8.1), piperazine (3.0–3.6)
3b (p-Cl-aryl) Not reported Not reported Aromatic H (7.1–7.9), thiourea NH (9.8–10.1)

Key Differences :

  • The target compound’s methylthio group would exhibit a distinct ¹H-NMR signal near δ 2.5 for -SMe, absent in chlorophenyl or trifluoromethyl analogs .
  • ESI-MS data for urea derivatives (e.g., 1f ) show higher m/z due to urea and hydrazine moieties, whereas the target’s simpler structure may yield a lower molecular weight.

Biological Activity

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, a piperazine ring, and a phenoxypropanone structure, which collectively contribute to its pharmacological properties. The biological activity of this compound, along with its mechanisms of action and therapeutic potential, will be explored in detail.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H22N4OS2\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{OS}_{2}

This molecular formula indicates the presence of various functional groups that may influence its biological interactions. The methylthio group is particularly noteworthy as it can enhance the lipophilicity of the compound, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Properties : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
  • Anticancer Activity : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have reported that compounds structurally related to this compound exhibit cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

  • Protein Binding : The benzo[d]thiazole moiety may facilitate binding to various proteins or enzymes, altering their activity. This interaction can disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
  • Cell Membrane Permeability : The piperazine ring enhances the compound's ability to cross cell membranes, which is crucial for achieving therapeutic concentrations within target cells.

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds similar to this compound:

StudyFindings
Study 1Investigated the antimicrobial properties of benzothiazole derivatives; significant inhibition was observed against Gram-positive bacteria.
Study 2Evaluated anticancer activity in various cell lines; compounds showed IC50 values in the micromolar range against MDA-MB-231 cells.
Study 3Explored the synthesis and biological evaluation of related piperazine derivatives; identified potential as drug candidates for further development.

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